2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit blood clotting factors xa and xia .
Mode of Action
It’s known that molecules combining fragments of 5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole can act as both selective and dual inhibitors of xa factors and xia . This suggests that 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential inhibitory effects on blood clotting factors xa and xia , it may impact the coagulation cascade, a series of chemical reactions that lead to the formation of a clot.
Result of Action
Similar compounds have shown significant antiviral activity , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole has several scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDJDKFUJDVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570311 | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773031-79-1 | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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